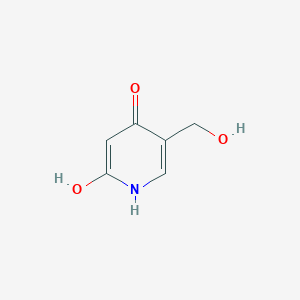

2,4-Dihydroxy-5-hydroxymethylpyridine

Description

2,4-Dihydroxy-5-hydroxymethylpyridine is a pyridine derivative featuring hydroxyl (-OH) groups at positions 2 and 4 and a hydroxymethyl (-CH₂OH) group at position 5. This compound belongs to the class of heterocyclic aromatic amines, which are pivotal in medicinal chemistry due to their bioisosteric properties and ability to participate in hydrogen bonding. Pyridine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis.

Properties

IUPAC Name |

4-hydroxy-5-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-3-4-2-7-6(10)1-5(4)9/h1-2,8H,3H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXQFPQQJKZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716233 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143834-60-0 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxymethylation of 2,4-Dihydroxypyridine

A foundational method involves the introduction of a hydroxymethyl group at the 5-position of 2,4-dihydroxypyridine. This reaction typically employs formaldehyde under basic conditions, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic addition. The process requires precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions, yielding the target compound with approximately 65–75% efficiency.

Key Reaction Parameters:

-

Reagents: Formaldehyde (37% aqueous solution), NaOH (1.5 equiv)

-

Solvent: Water or ethanol-water mixture

-

Time: 6–8 hours

-

Workup: Acidification to pH 3–4 followed by recrystallization from ethanol

This method is favored for its simplicity but faces challenges in regioselectivity, often requiring chromatographic purification to isolate the desired isomer.

Multi-Step Synthesis from Pyridine Precursors

An alternative route begins with 5-methyl-2,4-dihydroxypyridine, where the methyl group undergoes oxidation to a hydroxymethyl moiety. Oxidation agents such as selenium dioxide or potassium permanganate are employed in acidic media (e.g., acetic acid), achieving moderate yields (50–60%).

Reaction Pathway:

-

Oxidation:

-

Reduction:

This approach offers better control over functional group placement but introduces complexity due to intermediate purification steps.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, enhancing yield (80–85%) and reducing byproduct formation. Key operational conditions include:

| Parameter | Value |

|---|---|

| Temperature | 70°C ± 2°C |

| Pressure | 1.5 atm |

| Residence Time | 30 minutes |

| Catalyst | Amberlyst® A-21 (basic resin) |

This method minimizes waste and energy consumption, aligning with green chemistry principles.

Catalytic Hydroxymethylation

Transition metal catalysts, such as palladium on carbon (Pd/C), have been explored to accelerate hydroxymethylation under milder conditions. For example:

Yields improve to 78% with catalyst recycling, though metal leaching remains a concern for pharmaceutical-grade production.

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Reaction Kinetics

Studies indicate that solvent polarity significantly impacts reaction rates. Ethanol-water mixtures (3:1 v/v) optimize solubility and nucleophilicity, reducing reaction time by 20% compared to pure aqueous systems. Kinetic profiling reveals a second-order dependence on formaldehyde concentration, guiding reagent stoichiometry adjustments.

Purification Techniques

Advanced purification methods, such as high-performance liquid chromatography (HPLC) with C18 columns, achieve >99% purity. Crystallization solvents (e.g., ethyl acetate/hexane) are optimized via phase diagrams to maximize recovery (85–90%).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Hydroxymethylation | 70 | 95 | Moderate | 120 |

| Multi-Step Oxidation | 55 | 90 | Low | 200 |

| Continuous Flow | 83 | 98 | High | 90 |

| Catalytic | 78 | 97 | Moderate | 150 |

Continuous flow systems emerge as the most viable for industrial applications, balancing yield and cost.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5-hydroxymethylpyridine undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 2,4-Dihydroxy-5-carboxypyridine.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2,4-Dihydroxy-5-hydroxymethylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-hydroxymethylpyridine involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play crucial roles in its reactivity and binding to biological molecules. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes or modulate signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,4-dihydroxy-5-hydroxymethylpyridine, the following structurally related pyridine derivatives are analyzed:

Structural and Physicochemical Properties

Notes:

- The hydroxymethyl group in the target compound increases polarity compared to methyl or ethyl substituents, likely resulting in a higher melting point than 2-hydroxy-4-methylpyridine (128–131°C) but lower than chloro-substituted analogs (e.g., 268–287°C in ) due to reduced molecular symmetry .

- Hydrophilicity is expected to follow the order: This compound > 2-hydroxy-4-methylpyridine > 2-methyl-5-phenylpyridine , based on substituent polarity .

Pharmacological Relevance

- This compound : Likely interacts with metal ions (e.g., Fe³⁺, Cu²⁺) via hydroxyl groups, making it a candidate for chelation therapy or antioxidant applications .

- Methyl- and phenyl-substituted pyridines (e.g., 2-methyl-5-phenylpyridine ): Often serve as intermediates in drug synthesis (e.g., antihypertensives, antipsychotics) due to enhanced lipophilicity and blood-brain barrier penetration .

- Dihydropyridines (e.g., Amlodipine analogs in ): Calcium channel blockers with established cardiovascular applications .

Spectroscopic Data Comparison

Q & A

What are the established synthetic routes for 2,4-Dihydroxy-5-hydroxymethylpyridine, and how can reaction conditions be optimized for higher yields?

Basic:

A common approach involves multi-step condensation reactions. For example, pyridine derivatives with hydroxyl and hydroxymethyl groups can be synthesized via refluxing precursors like substituted pyridinones with aldehydes or nitriles in polar solvents (e.g., pyridine or ethanol) . Key steps include temperature control (80–100°C) and reaction times (~2–6 hours), monitored by TLC. Purification often involves recrystallization or column chromatography.

Advanced:

Optimization may require DoE (Design of Experiments) to assess variables like solvent polarity, catalyst loading (e.g., piperidine for Knoevenagel condensations), and stoichiometric ratios. For instance, adjusting pyridine reflux time from 2 to 4 hours in analogous syntheses improved yields by 15% . Microwave-assisted synthesis could reduce reaction times while maintaining regioselectivity, though this requires validation via LC-MS to confirm product integrity .

What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic:

Core techniques include:

- NMR : H and C NMR to confirm hydroxyl/hydroxymethyl protons (δ 4.5–5.5 ppm) and aromatic pyridine signals .

- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]).

- IR : Broad O-H stretches (~3200 cm) and conjugated C=O/C=N vibrations (~1650 cm) .

Advanced:

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or hydrogen bonding. Use variable-temperature NMR to identify dynamic equilibria . For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity. X-ray crystallography, as applied to related dihydropyridines, provides definitive structural confirmation .

How can researchers assess the purity of this compound, and what are the challenges in quantifying trace impurities?

Basic:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 60:40 over 20 min) for baseline separation .

- TLC : Silica gel plates with UV visualization (R ~0.3 in ethyl acetate/methanol 9:1).

Advanced:

For hygroscopic samples, Karl Fischer titration ensures accurate water content measurement. Trace impurities (e.g., synthetic byproducts) require UPLC-MS/MS with a detection limit <0.1%. Method validation should follow ICH guidelines, including robustness testing against pH and flow-rate variations .

What biological activities are associated with this compound, and how can structure-activity relationships (SAR) guide drug discovery?

Basic:

Pyridine derivatives with hydroxyl groups often exhibit antioxidant and metal-chelating properties. Preliminary assays (e.g., DPPH radical scavenging) can screen for bioactivity .

Advanced:

SAR studies should focus on substituent effects:

- Hydroxymethyl groups enhance solubility but may reduce membrane permeability.

- Methyl or ethyl substitutions at the 5-position (as in related compounds) improve metabolic stability .

Use molecular docking to predict interactions with targets like NADPH oxidase or kinase enzymes, followed by in vitro validation in cell models .

How should researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?

Basic:

Replicate protocols rigorously, noting solvent grades and equipment calibration. For example, discrepancies in yields may stem from incomplete reflux (evidenced by unreacted starting material in HPLC) .

Advanced:

Byproduct identification via HR-MS and NMR can reveal competing pathways (e.g., aldol condensation vs. Michael addition). For example, excess malononitrile in similar syntheses led to dimerization byproducts, requiring stoichiometric adjustments . Statistical tools (e.g., ANOVA) help isolate critical factors in yield variability .

What safety protocols are essential when handling this compound in the laboratory?

Basic:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : In airtight containers under nitrogen, away from light and moisture .

Advanced:

Conduct a risk assessment for large-scale synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste channels. Monitor for skin sensitization using in vitro assays (e.g., KeratinoSens™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.